Propan-2-yl (4-phenylcyclohexylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-phenylcyclohexylidene)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a cyclohexylidene ring, further connected to an acetate group through a propan-2-yl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-phenylcyclohexylidene)acetate typically involves the esterification of 4-phenylcyclohexylideneacetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-phenylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-phenylcyclohexylideneacetic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-phenylcyclohexylideneacetic acid and isopropanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-phenylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active 4-phenylcyclohexylideneacetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: A simpler ester with a similar structure but lacking the phenyl and cyclohexylidene groups.
Ethyl (4-phenylcyclohexylidene)acetate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Methyl (4-phenylcyclohexylidene)acetate: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
Propan-2-yl (4-phenylcyclohexylidene)acetate is unique due to its specific combination of a phenyl group, cyclohexylidene ring, and propan-2-yl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919769-07-6 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
propan-2-yl 2-(4-phenylcyclohexylidene)acetate |
InChI |
InChI=1S/C17H22O2/c1-13(2)19-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3 |
InChI Key |
VSHNRLOTLVOXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.